

1H,1H,2H,2H-Perfluorodecylamine molecular structure and formula

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Compound of Interest

Compound Name: 1H,1H,2H,2H-Perfluorodecylamine

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An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorodecylamine

This technical guide provides a comprehensive overview of **1H,1H,2H,2H-Perfluorodecylamine**, a fluorinated primary amine. The document details its molecular structure, chemical properties, and plausible protocols for its synthesis and characterization, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

1H,1H,2H,2H-Perfluorodecylamine is an organofluorine compound characterized by a C8 perfluorinated tail and an ethylamine head group. The presence of the highly electronegative fluorine atoms imparts unique chemical properties to the molecule.

Chemical Identifiers and Formula:

- Chemical Name: **1H,1H,2H,2H-Perfluorodecylamine**^[1]
- Synonyms: 2-(Perfluorooctyl)ethylamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecylamine^[2]
- CAS Number: 30670-30-5^[1]
- Molecular Formula: C₁₀H₆F₁₇N^{[1][2][3]}

Below is a diagram representing the two-dimensional molecular structure of **1H,1H,2H,2H-Perfluorodecylamine**.

Molecular structure of **1H,1H,2H,2H-Perfluorodecylamine**.

Physicochemical Properties

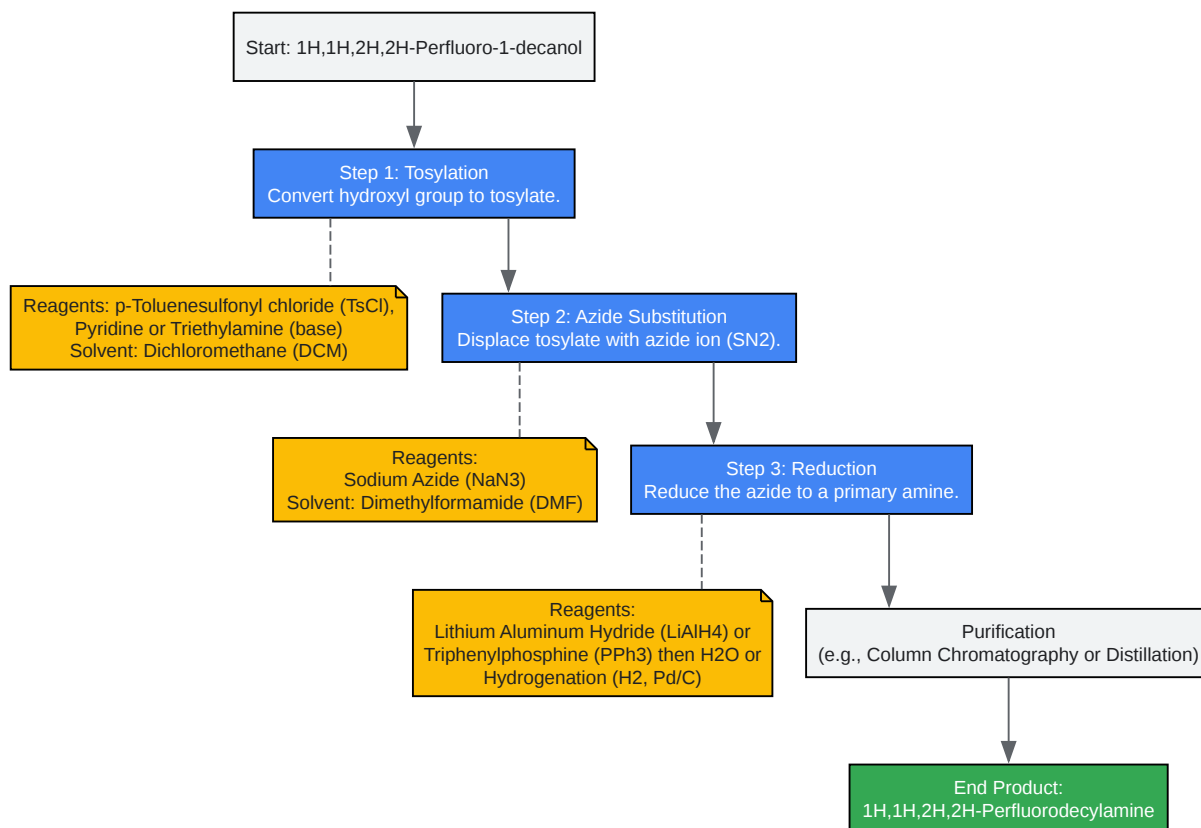
A summary of the key quantitative properties of **1H,1H,2H,2H-Perfluorodecylamine** is presented in the table below.

Property	Value	Reference
Molecular Weight	463.13 g/mol	[1]
Density	1.595 g/cm ³	
Appearance	No data available	
Melting Point	No data available	
Boiling Point	No data available	
Solubility	No data available	[2]

Experimental Protocols

Plausible Synthesis Pathway

While specific synthesis protocols for **1H,1H,2H,2H-Perfluorodecylamine** are not readily available, a plausible and robust multi-step pathway can be proposed. This pathway starts from the corresponding commercially available alcohol, 1H,1H,2H,2H-Perfluoro-1-decanol. The workflow involves the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the desired primary amine.



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Plausible synthesis workflow for **1H,1H,2H,2H-Perfluorodecylamine**.

Methodology:

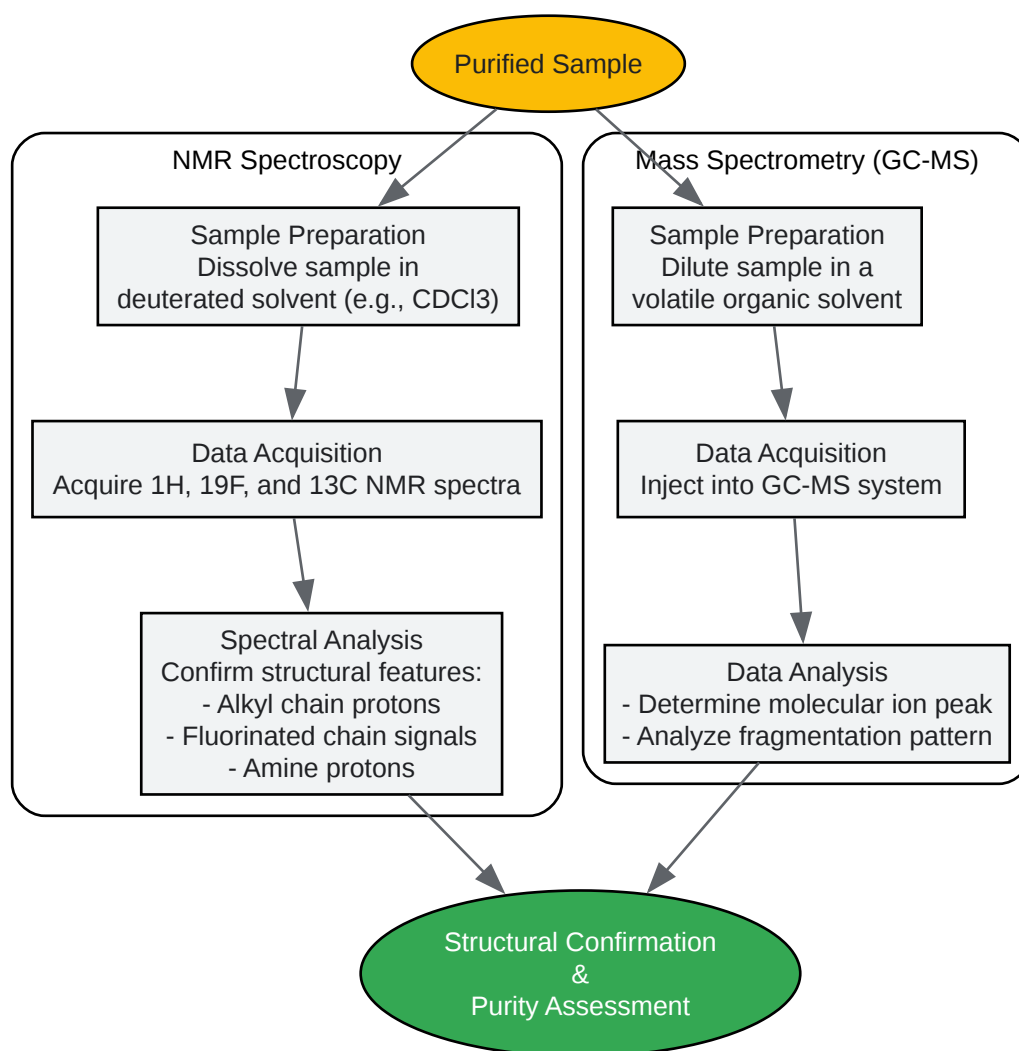
- Tosylation of 1H,1H,2H,2H-Perfluoro-1-decanol:
 - Dissolve 1H,1H,2H,2H-Perfluoro-1-decanol in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
 - Cool the solution to 0 °C in an ice bath.

- Add a suitable base, such as triethylamine or pyridine (approx. 1.2 equivalents).
- Slowly add p-toluenesulfonyl chloride (TsCl, approx. 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to stir at room temperature overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute HCl, saturated NaHCO_3 , and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
- Azide Substitution:
 - Dissolve the crude tosylate in dimethylformamide (DMF).
 - Add sodium azide (NaN_3 , approx. 1.5 equivalents).
 - Heat the reaction mixture to 60-80 °C and stir for several hours until TLC indicates the consumption of the starting material.
 - Cool the reaction, pour it into water, and extract the product with a suitable solvent like ethyl acetate.
 - Wash the organic extracts thoroughly with water and brine to remove DMF.
 - Dry the organic layer and concentrate under reduced pressure to obtain the crude perfluorodecyl azide.
- Reduction to Amine:
 - Method A (Staudinger Reduction): Dissolve the crude azide in a mixture of THF and water. Add triphenylphosphine (PPh_3 , approx. 1.1 equivalents) and stir the mixture at room temperature. The reaction is often complete within a few hours.

- Method B (LiAlH₄ Reduction): In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 1.5 equivalents) in anhydrous THF under an inert atmosphere and cool to 0 °C. Slowly add a solution of the crude azide in THF. After the addition, allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and more water. Filter the resulting solids and concentrate the filtrate.
- The crude amine obtained from either method should be purified, for example, by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized **1H,1H,2H,2H-Perfluorodecylamine**, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.



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Workflow for analytical characterization.

NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire ^1H NMR, ^{19}F NMR, and ^{13}C NMR spectra on a high-field NMR spectrometer.
- **Expected Spectral Features:**

- ^1H NMR: Expect signals corresponding to the two methylene groups ($-\text{CH}_2-\text{CH}_2-\text{NH}_2$) in the aliphatic region (typically 2-4 ppm). The protons closer to the amine group will be further downfield. The amine protons ($-\text{NH}_2$) may appear as a broad singlet.
- ^{19}F NMR: Expect a complex series of signals corresponding to the C_8F_{17} chain. The CF_3 group should appear as a triplet around -81 ppm.
- ^{13}C NMR: Expect signals for the two carbons of the ethyl group and multiple signals for the carbons in the fluorinated chain, showing characteristic splitting due to C-F coupling.

Mass Spectrometry Protocol:

- **Technique Selection:** Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this.
- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile solvent such as DCM or ethyl acetate.
- **GC-MS Analysis:**
 - Inject the sample into the GC, where it will be vaporized and separated on a capillary column.
 - The separated compound will then enter the mass spectrometer to be ionized (e.g., by electron impact, EI).
 - The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (463.13 g/mol). The fragmentation pattern will provide further structural confirmation.

Applications in Research

1H,1H,2H,2H-Perfluorodecylamine is noted for its use in specific research applications. It has been utilized as an odorant binding agent in assays for detecting organic compounds like alcohols. It may also be used in the development of biosensors for measuring primary alcohols.

Additionally, it has been shown to act as an insect repellent. Its primary use is in a laboratory setting for research purposes.[1][2]

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References

- 1. scbt.com [scbt.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1-Decanamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | C₁₀H₆F₁₇N | CID 2783341 - PubChem [pubchem.ncbi.nlm.nih.gov]
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